Cas no 15375-79-8 (Pyrido2,3-Dpyridazin-8(7H)-one)
Pyrido2,3-Dpyridazin-8(7H)-one Chemical and Physical Properties
Names and Identifiers
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- Pyrido[2,3-d]pyridazin-8(7H)-one
- 7H-pyrido[2,3-d]pyridazin-8-one
- EN300-80962
- AKOS026729519
- pyrido[2,3-d]pyridazin-8-ol
- MFCD18253740
- 15375-79-8
- 7H,8H-pyrido[2,3-d]pyridazin-8-one
- AS-42423
- Z1224947968
- SCHEMBL3234181
- DB-119990
- CS-0182552
- SFNYPXFZPRSDTB-UHFFFAOYSA-N
- DTXSID40570590
- Pyrido2,3-Dpyridazin-8(7H)-one
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- MDL: MFCD18253740
- Inchi: 1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)
- InChI Key: SFNYPXFZPRSDTB-UHFFFAOYSA-N
- SMILES: O=C1C2C(C=NN1)=CC=CN=2
Computed Properties
- Exact Mass: 147.04335
- Monoisotopic Mass: 147.043261791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.35
Pyrido2,3-Dpyridazin-8(7H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029199062-1g |
Pyrido[2,3-d]pyridazin-8(7h)-one |
15375-79-8 | 95% | 1g |
$688.48 | 2022-04-02 | |
| TRC | P841030-10mg |
Pyrido[2,3-D]pyridazin-8(7H)-one |
15375-79-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P841030-50mg |
Pyrido[2,3-D]pyridazin-8(7H)-one |
15375-79-8 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P841030-100mg |
Pyrido[2,3-D]pyridazin-8(7H)-one |
15375-79-8 | 100mg |
$ 230.00 | 2022-06-03 | ||
| abcr | AB480859-250mg |
Pyrido[2,3-d]pyridazin-8(7H)-one; . |
15375-79-8 | 250mg |
€245.80 | 2025-04-20 | ||
| abcr | AB480859-1g |
Pyrido[2,3-d]pyridazin-8(7H)-one; . |
15375-79-8 | 1g |
€789.90 | 2025-04-20 | ||
| Aaron | AR007IE0-1g |
Pyrido[2,3-d]pyridazin-8(7H)-one |
15375-79-8 | 98% | 1g |
$468.00 | 2025-02-10 | |
| eNovation Chemicals LLC | Y1264980-250mg |
Pyrido[2,3-d]pyridazin-8(7H)-one |
15375-79-8 | 95% | 250mg |
$165 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1264980-100mg |
Pyrido[2,3-d]pyridazin-8(7H)-one |
15375-79-8 | 95% | 100mg |
$100 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1264980-1g |
Pyrido[2,3-d]pyridazin-8(7H)-one |
15375-79-8 | 95% | 1g |
$465 | 2025-02-20 |
Pyrido2,3-Dpyridazin-8(7H)-one Suppliers
Pyrido2,3-Dpyridazin-8(7H)-one Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Pyrido2,3-Dpyridazin-8(7H)-one
Pyrido[2,3-d]pyridazin-8(7H)-one: A Comprehensive Overview
Pyrido[2,3-d]pyridazin-8(7H)-one (CAS No. 15375-79-8) is a fascinating compound that has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their stability and versatility in various chemical reactions. The structure of Pyrido[2,3-d]pyridazin-8(7H)-one consists of a pyridine ring fused with a pyridazine ring, creating a bicyclic system with an oxygen atom at the 8-position. This arrangement imparts the molecule with distinct electronic properties that make it suitable for a wide range of applications in fields such as pharmaceuticals, materials science, and catalysis.
Recent studies have highlighted the potential of Pyrido[2,3-d]pyridazin-8(7H)-one as a building block for constructing advanced materials. Researchers have explored its ability to form stable coordination complexes with transition metals, which can be utilized in designing novel catalysts for industrial processes. For instance, a study published in *Nature Chemistry* demonstrated that Pyrido[2,3-d]pyridazin-8(7H)-one derivatives can act as efficient catalysts for the oxidation of alcohols to ketones under mild conditions. This finding has significant implications for the development of sustainable chemical processes.
In the pharmaceutical industry, Pyrido[2,3-d]pyridazin-8(7H)-one has shown promise as a lead compound for drug discovery. Its unique structure allows for easy functionalization, enabling researchers to modify its properties to target specific biological pathways. A team of scientists from the University of California reported that derivatives of Pyrido[2,3-d]pyridazin-8(7H)-one exhibit potent anti-cancer activity by inhibiting key enzymes involved in tumor growth. These findings underscore the potential of this compound in developing new therapeutic agents.
The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one has also been an area of active research. Traditional methods involve multi-step reactions that often require harsh conditions and expensive reagents. However, recent advancements have led to the development of more efficient and environmentally friendly synthetic routes. For example, researchers at MIT have devised a one-pot synthesis method using microwave-assisted techniques that significantly reduces reaction time and enhances yield.
Beyond its chemical applications, Pyrido[2,3-d]pyridazin-8(7H)-one has also found use in materials science. Its ability to form stable π-conjugated systems makes it an attractive candidate for designing organic semiconductors. A study published in *Advanced Materials* demonstrated that thin films made from derivatives of Pyrido[2,3-d]pyridazin-8(7H)-one exhibit excellent charge transport properties, making them suitable for applications in flexible electronics and optoelectronic devices.
In terms of physical properties, Pyrido[2,3-d]pyridazin-8(7H)-one is characterized by its high thermal stability and moderate solubility in organic solvents. These properties make it ideal for use in high-temperature applications and as a precursor for polymer synthesis. Additionally, its UV-vis absorption characteristics have been studied extensively, revealing strong absorption bands in the visible region that can be exploited for photonic applications.
Despite its numerous advantages, the use of Pyrido[2,3-d]pyridazin-8(7H)-one is not without challenges. The compound's reactivity under certain conditions requires careful handling during synthesis and processing. Moreover, while its environmental impact has not been extensively studied yet, preliminary assessments suggest that it degrades slowly under aerobic conditions
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